molecular formula C17H23NO4 B12128396 1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid

1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid

Cat. No.: B12128396
M. Wt: 305.4 g/mol
InChI Key: HWEIWYBCPCMQKO-UHFFFAOYSA-N
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Description

1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of phenoxy acetamides This compound is characterized by the presence of a piperidine ring, a phenoxy group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Acetamide Intermediate: The reaction of 4-(Propan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[4-(Propan-2-yl)phenoxy]acetyl chloride.

    Coupling with Piperidine: The intermediate is then reacted with piperidine in the presence of a base like sodium carbonate to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy acetamides.

Scientific Research Applications

1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to various biological effects.

Comparison with Similar Compounds

1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid can be compared with other phenoxy acetamide derivatives such as:

    Phenoxyacetic acid: Lacks the piperidine ring and has different biological activities.

    2-(4-Isopropylphenoxy)acetic acid: Similar structure but lacks the piperidine ring.

    4-(Propan-2-yl)phenoxyacetic acid: Similar structure but lacks the piperidine ring and carboxylic acid group.

The presence of the piperidine ring and carboxylic acid group in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

1-[2-(4-propan-2-ylphenoxy)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-12(2)13-3-5-15(6-4-13)22-11-16(19)18-9-7-14(8-10-18)17(20)21/h3-6,12,14H,7-11H2,1-2H3,(H,20,21)

InChI Key

HWEIWYBCPCMQKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

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